N-(4-Ethoxyphenyl)-3-oxobutanamid

Übersicht

Beschreibung

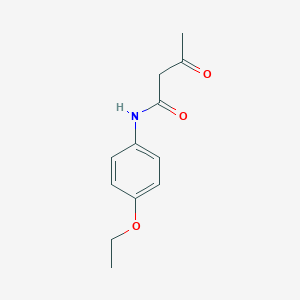

N-(4-Ethoxyphenyl)-3-oxobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a 3-oxobutanamide moiety

Wissenschaftliche Forschungsanwendungen

N-(4-Ethoxyphenyl)-3-oxobutanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

Target of Action

N-(4-Ethoxyphenyl)-3-oxobutanamide, also known as Phenacetin , is a pain-relieving and fever-reducing drug . Its primary targets are the sensory tracts of the spinal cord . It also has a depressant action on the heart, where it acts as a negative inotrope .

Mode of Action

Phenacetin’s analgesic effects are due to its actions on the sensory tracts of the spinal cord . In addition, phenacetin has a depressant action on the heart, where it acts as a negative inotrope . It is an antipyretic, acting on the brain to decrease the temperature set point .

Biochemical Pathways

In vivo, one of two reactions occur. Usually phenacetin’s ether is cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic . A minority of the time the acetyl group is removed from the amine, producing carcinogenic p-phenetidine .

Pharmacokinetics

The renal toxicity of bucetin, renal papillary necrosis, is similar in nature to that induced by phenacetin but is somewhat less pronounced, presumably due to differences in the rates of deacylation by microsomal enzymes leading to the formation of 4-eth-oxyaniline .

Result of Action

The result of phenacetin’s action is pain relief and fever reduction . It was withdrawn from medicinal use as dangerous from the 1970s due to its potential to cause renal toxicity and risk of carcinogenesis .

Action Environment

The action of phenacetin can be influenced by environmental factors. For instance, the presence of common water constituents including Cl−, HCO3−, SO42− and natural organic matter (NOM) can inhibit the degradation of phenacetin in the MoS2/Fe2+/PMS system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-3-oxobutanamide can be achieved through several methods. One common approach involves the reaction of 4-ethoxyaniline with acetoacetic ester in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of N-(4-Ethoxyphenyl)-3-oxobutanamide may involve large-scale batch reactions. The process would include the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Ethoxyphenyl)-3-oxobutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-Methoxyphenyl)-3-oxobutanamide: Similar structure but with a methoxy group instead of an ethoxy group.

N-(4-Chlorophenyl)-3-oxobutanamide: Contains a chloro group on the phenyl ring.

Phenacetin (N-(4-Ethoxyphenyl)acetamide): A well-known analgesic and antipyretic compound with a similar ethoxyphenyl structure.

Uniqueness

N-(4-Ethoxyphenyl)-3-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group provides different steric and electronic effects compared to methoxy or chloro analogs, influencing its reactivity and interactions with biological targets.

Biologische Aktivität

N-(4-Ethoxyphenyl)-3-oxobutanamide, a compound with the molecular formula , has garnered attention due to its potential biological activities and its role as an intermediate in the biotransformation of bucetin, an analgesic previously considered a safer alternative to phenacetin. This article provides a detailed overview of the biological activity, including its pharmacological properties, toxicity studies, and relevant case studies.

Chemical Structure and Properties

The compound features a β-diketone functionality, which contributes to its reactivity and biological interactions. The structural characteristics of N-(4-Ethoxyphenyl)-3-oxobutanamide make it susceptible to electrophilic substitution reactions, particularly with reactive oxygen species (ROS) present in biological systems, such as peroxynitrite and hypochlorous acid .

Analgesic and Antipyretic Properties

N-(4-Ethoxyphenyl)-3-oxobutanamide is primarily noted for its role in the metabolism of bucetin. Studies have shown that approximately 62% of orally administered bucetin is converted into various metabolites, including N-(4-hydroxyphenyl)-3-oxobutanamide, which retains analgesic properties . The conversion pathways indicate that oxidative de-ethylation and keto conversion are significant in determining the efficacy of the analgesic effects.

Toxicological Profile

Toxicity studies have indicated that N-(4-Ethoxyphenyl)-3-oxobutanamide exhibits low acute toxicity. Median lethal dose (LD50) values for related compounds have been reported above 2000 mg/kg in various animal models, suggesting a relatively safe profile under controlled conditions . However, repeated oral exposure has demonstrated some adverse effects on organ systems, particularly the liver and gastrointestinal tract, indicating the need for further investigation into chronic exposure risks .

Metabolism Studies

Research by Shibasaki et al. (1968) highlighted the metabolic pathways of bucetin in rabbits, demonstrating that intravenous administration leads to a high yield of glucuronides related to N-(4-hydroxyphenyl)acetamide . This study underscores the importance of understanding metabolic transformations when evaluating the biological activity of related compounds.

Toxicology Assessments

A comprehensive assessment of N-(4-Ethoxyphenyl)-3-oxobutanamide's toxicity was conducted through various studies that examined its effects on different organ systems. Notable findings include:

- Acute Toxicity : LD50 values exceeding 2000 mg/kg suggest low acute toxicity.

- Chronic Effects : Observations from repeated-dose studies indicated potential liver enlargement and gastrointestinal disturbances at higher doses (1000 mg/kg bw/d) without significant mortality .

- Genotoxicity : Limited genotoxic effects were noted; however, some studies reported weak clastogenic responses under specific conditions .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Analgesic Effects | Active metabolite in analgesic pathway; retains properties similar to bucetin. |

| Toxicity (Acute) | Low acute toxicity; LD50 > 2000 mg/kg in animal models. |

| Chronic Toxicity | Liver enlargement and gastrointestinal issues observed at higher doses. |

| Genotoxicity | Weak clastogenic response noted; further studies needed for conclusive evidence. |

Eigenschaften

IUPAC Name |

N-(4-ethoxyphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-16-11-6-4-10(5-7-11)13-12(15)8-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWROGCAUSKGAMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044526 | |

| Record name | N-(4-Ethoxyphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-82-7 | |

| Record name | N-(4-Ethoxyphenyl)-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Ethoxyphenyl)-3-oxobutanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Acetoacetophenetidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N-(4-ethoxyphenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(4-Ethoxyphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-ethoxyacetoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-ETHOXYPHENYL)-3-OXOBUTANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKC95SNL22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the crystal structure of N-(4-Ethoxyphenyl)-3-oxobutanamide?

A1: The research paper reveals that N-(4-Ethoxyphenyl)-3-oxobutanamide crystallizes in the Pca21 space group with two independent molecules in the unit cell (Z′ = 2) []. This arrangement features a local inversion center relating the two molecules, a common characteristic of structures within this space group. Importantly, the molecule exists as the keto tautomer in its crystal form. Additionally, the β-diketone moieties within the molecule are not planar, exhibiting O—C⋯C—O pseudo torsion angles of −74.4 (5) and −83.9 (5)° []. This non-planar conformation could have implications for potential interactions with other molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.